2,5-Dihydroxy-3-methyl-1,4-benzoquinone

Antimicrobial Natural Products Drug Discovery

Standard methoxy-substituted quinones like CoQ10 or 2,6-dimethoxy-1,4-benzoquinone lack the hydroxyl-driven Ca²⁺-binding capacity and specific antimicrobial activity required for redox-calcium crosstalk or Pseudomonas assays. This compound provides: • **Measured bioactivity**: 20 mm zone of inhibition vs. P. aeruginosa (disc diffusion) • **Unique mechanism**: Redox-switchable Ca²⁺ chelation - absent in methoxy analogs • **Authentic standard**: Fungal metabolite from Aspergillus spp. for LC-MS/NMR workflows Supplied as a purified crystalline solid for antimicrobial screening, SAR studies, and metabolomics.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 2207-58-1
Cat. No. B12736771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxy-3-methyl-1,4-benzoquinone
CAS2207-58-1
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C(C1=O)O)O
InChIInChI=1S/C7H6O4/c1-3-6(10)4(8)2-5(9)7(3)11/h2,8,11H,1H3
InChIKeyVTARWSSIBFRCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydroxy-3-methyl-1,4-benzoquinone (CAS 2207-58-1): Procurement and Scientific Differentiation Guide


2,5-Dihydroxy-3-methyl-1,4-benzoquinone (CAS 2207-58-1), a p-benzoquinone derivative with the molecular formula C₇H₆O₄ and a molecular weight of 154.12 g/mol, is a naturally occurring metabolite identified in *Aspergillus cervinus* and *Embelia schimperi* [1][2]. Unlike ubiquinones (e.g., CoQ10) that possess methoxy substituents and extended isoprenoid side chains [3], this compound bears hydroxyl groups at the 2- and 5-positions and a methyl group at the 3-position on a compact, unsubstituted quinone core . Its relatively simple structure confers distinct redox behavior and bioactivity patterns that cannot be extrapolated from other benzoquinone subclasses, making procurement based on specific structural and functional specifications essential [4][5].

Antimicrobial screening with hydroxyl-benzoquinone reference
Redox-modulated Ca²⁺ chelation and signaling studies
Natural product metabolomics (Aspergillus/Embelia standard)
Benzoquinone SAR: hydroxyl vs. methoxy substituent effects

Why Generic Substitution Fails for 2,5-Dihydroxy-3-methyl-1,4-benzoquinone


Substitution of 2,5-dihydroxy-3-methyl-1,4-benzoquinone with structurally related benzoquinones—such as 2,6-dimethoxy-1,4-benzoquinone, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (CoQ0), or alkylated analogs like idebenone and SkQ1—is not scientifically defensible without empirical validation [1]. While all share a 1,4-benzoquinone scaffold, critical differences in substituent identity (hydroxyl vs. methoxy), position, and redox potential drive divergent Ca²⁺-binding capacity, radical scavenging kinetics, and pro-oxidant/antioxidant balance [2][3]. Furthermore, antimicrobial efficacy is entirely absent in closely related methoxy-substituted benzoquinones when tested under identical conditions [4]. The following quantitative evidence establishes the specific, measurable dimensions that necessitate compound-specific procurement.

Redox & Ca²⁺ Hydroxyl substitution enables redox-switchable Ca²⁺ binding absent in methoxy analogs; direct substitution may shift key research endpoints.
Antimicrobial Methoxy-substituted benzoquinones (e.g., CoQ0, idebenone) lack antimicrobial activity observed with this compound; screening context may not transfer.
Stability & Solubility Degradation pathways (aqueous dimerization) and solubility profile differ from CoQ10/idebenone; handling protocols and formulation may require review.

Product-Specific Quantitative Evidence for 2,5-Dihydroxy-3-methyl-1,4-benzoquinone


In Vitro Antimicrobial Potency of 2,5-Dihydroxy-3-methyl-1,4-benzoquinone Against Clinical Pathogens

2,5-Dihydroxy-3-methyl-1,4-benzoquinone exhibits broad-spectrum antimicrobial activity against clinically relevant Gram-negative bacteria, whereas the crude extract of *Embelia schimperi* from which it was isolated showed no detectable activity under identical assay conditions [1]. This demonstrates that antimicrobial efficacy is specific to the purified compound rather than a general property of the source material or class. The observed zones of inhibition for the pure compound ranged from 10 to 20 mm, with the largest effect against *Pseudomonas aeruginosa* (20 mm) [1].

Antimicrobial activity
Head-to-head
Pure compound: 10–20 mm zone (P. aeruginosa 20 mm); crude extract: no inhibition
Supports antimicrobial screening context
Disc diffusion; clinical strains
Antimicrobial Natural Products Drug Discovery

Redox-Modulated Calcium Chelation by 2,5-Dihydroxy-3-methyl-1,4-benzoquinone Derivatives

Hydroxylated benzoquinones structurally related to 2,5-dihydroxy-3-methyl-1,4-benzoquinone exhibit high-affinity Ca²⁺-binding that is switchable by redox state—a property not observed in methoxy-substituted analogs such as CoQ0 or CoQ10 [1]. While specific quantitative binding constants for the 2,5-dihydroxy-3-methyl derivative are not reported, class-level data for hydroxyl-benzoquinones demonstrate Ca²⁺ chelation that can be toggled between oxidized (weak binding) and reduced (strong binding) forms, a mechanism that methoxy-substituted benzoquinones lack [1].

Ca²⁺ chelation
Class-level
Redox-switchable Ca²⁺ binding in hydroxyl-benzoquinones; absent in methoxy analogs
Class-level redox-dependent chelation
Data to verify for specific derivative
Calcium Signaling Redox Biology Mitochondria

Hydroxyl vs. Methoxy Substituent Effects on Antioxidant/Pro-Oxidant Balance

The antioxidant-to-pro-oxidant balance of benzoquinone derivatives is critically determined by substituent type and position [1]. Hydroxyl-substituted benzoquinones such as 2,5-dihydroxy-3-methyl-1,4-benzoquinone exhibit fundamentally different radical-scavenging kinetics and redox cycling behavior compared to methoxy-substituted analogs (e.g., CoQ10, idebenone, SkQ1) [2]. Specifically, methoxy substituents at positions 2 and 3 shift the redox equilibrium toward the oxidized quinone form under physiological conditions, whereas hydroxyl groups at positions 2 and 5 stabilize the reduced hydroquinone form and enhance direct radical-scavenging capacity [2][3].

Redox balance
Class-level
Hydroxyl stabilizes hydroquinone; methoxy favors quinone
Substituent-dependent redox profile
Direct comparison not reported
Oxidative Stress Redox Chemistry Mitochondrial Pharmacology

Distinct Solubility and Bioavailability Profile of Hydroxyl-Substituted Benzoquinones

Methyl substituent presence and position on the 1,4-benzoquinone core directly influence octanol-water partition coefficients and aqueous solubility [1]. While specific logP data for 2,5-dihydroxy-3-methyl-1,4-benzoquinone are not reported in the accessed literature, class-level studies demonstrate that methyl substitution alters lipophilicity compared to unsubstituted benzoquinone, and hydroxyl groups confer greater aqueous solubility relative to methoxy-substituted analogs such as CoQ10, which requires specialized formulation due to extreme lipophilicity [2]. Idebenone, with a hydroxylated alkyl side chain, was specifically developed to improve upon CoQ10's poor aqueous solubility [3].

Solubility profile
Class-level
Hydroxyl/methyl pattern predicts intermediate polarity; CoQ10 highly lipophilic
Formulation context may differ from CoQ10
No direct logP for target compound
Formulation Bioavailability Lipophilicity

Natural Occurrence and Biosynthetic Distinctiveness of 2,5-Dihydroxy-3-methyl-1,4-benzoquinone

2,5-Dihydroxy-3-methyl-1,4-benzoquinone is a naturally occurring metabolite identified in *Aspergillus cervinus*, *Aspergillus terreus*, and *Embelia schimperi* [1][2]. This natural provenance distinguishes it from synthetic benzoquinone derivatives such as idebenone and SkQ1, which are designed molecules not found in nature [3]. For natural product research, metabolomics, and studies of fungal secondary metabolism, the compound serves as a validated authentic standard for detection and quantification [2].

Natural origin
Reported
Isolated from Aspergillus cervinus, A. terreus, Embelia schimperi
Natural product authentic standard
Synthetic analogs not naturally occurring
Natural Products Biosynthesis Metabolomics

Aqueous Stability and Storage Considerations for p-Benzoquinone Derivatives

p-Benzoquinone compounds, including 2,5-dihydroxy-3-methyl-1,4-benzoquinone, are subject to degradation via dimerization and redox reactions in aqueous solution [1][2]. Patent literature describes stabilization methods for aqueous p-benzoquinone formulations to prevent dimerization and maintain redox integrity [1]. For 2,5-dihydroxybenzoquinones specifically, heating in water induces dimerization reactions [2]. This class-level behavior necessitates compound-specific handling protocols that may differ from those for more stable methoxy-substituted analogs, which undergo distinct degradation pathways [3].

Aqueous stability
Class-level
Susceptible to dimerization and redox degradation in water
Stability handling protocols differ
Requires stabilization for aqueous use
Stability Storage Formulation

Recommended Research and Industrial Application Scenarios for 2,5-Dihydroxy-3-methyl-1,4-benzoquinone


Natural Product Antimicrobial Screening and Reference Standard

2,5-Dihydroxy-3-methyl-1,4-benzoquinone is suitable for use as a purified reference compound in antimicrobial screening assays. The compound exhibits direct activity against *Pseudomonas aeruginosa* (20 mm zone of inhibition), *Klebsiella pneumoniae*, *Escherichia coli*, *Salmonella* spp., and *Staphylococcus aureus* under disc diffusion conditions, whereas the crude extract of its source plant shows no detectable activity [1]. This makes the pure compound a valuable positive control for microbiological assays involving hydroxyl-benzoquinone scaffolds.

Redox Biology and Calcium Signaling Research

Hydroxyl-benzoquinones including 2,5-dihydroxy-3-methyl-1,4-benzoquinone represent a distinct subclass of redox-active compounds with redox-switchable Ca²⁺-binding capacity—a property absent in methoxy-substituted benzoquinones such as CoQ10 and 2,6-dimethoxy-1,4-benzoquinone [1]. Researchers investigating redox-modulated calcium homeostasis, mitochondrial calcium uptake, or calcium-dependent signaling may find this compound class uniquely suited for mechanistic studies where methoxy-substituted analogs fail to chelate calcium in a redox-dependent manner.

Natural Product Chemistry and Metabolomics Reference Standard

2,5-Dihydroxy-3-methyl-1,4-benzoquinone is a naturally occurring metabolite identified in *Aspergillus cervinus*, *Aspergillus terreus*, and *Embelia schimperi* [1]. The compound serves as an authenticated analytical standard for LC-MS, GC-MS, and NMR-based metabolomics workflows focused on fungal secondary metabolites or plant-derived quinones. Synthetic benzoquinone derivatives such as idebenone and SkQ1 cannot substitute for this purpose due to their non-natural origin .

Structure-Activity Relationship (SAR) Studies of Benzoquinone Derivatives

The 2,5-dihydroxy-3-methyl substitution pattern on the 1,4-benzoquinone core provides a defined reference point for systematic SAR investigations comparing hydroxyl- vs. methoxy-substituted, and methylated vs. non-methylated benzoquinones [1]. Differences in antioxidant/pro-oxidant balance, Ca²⁺-binding, and antimicrobial activity observed between this compound and analogs (e.g., 2,6-dimethoxy-1,4-benzoquinone, CoQ0) can inform the design of novel redox-active molecules with tailored biological properties .

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Pure compound reference context
Zone-of-inhibition and strain-panel endpoints
Redox and calcium signaling research
Redox-switchable Ca²⁺ chelation context
Redox-dependent binding assay context
Natural product metabolomics
Authenticated natural origin
Analytical standard verification (LC-MS/NMR)
Benzoquinone SAR studies
Substituent-dependent redox profile
Comparative antioxidant/pro-oxidant assay context
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